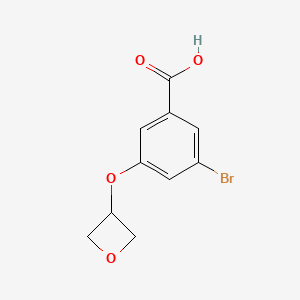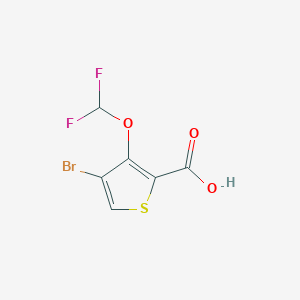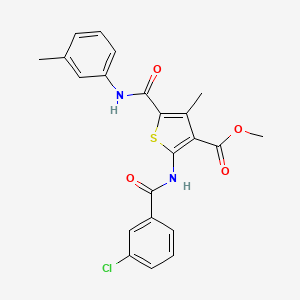
3-Bromo-5-(oxetan-3-yloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(oxetan-3-yloxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the third position and an oxetane ring attached to the benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(oxetan-3-yloxy)benzoic acid typically involves the bromination of 5-(oxetan-3-yloxy)benzoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the preparation of 5-(oxetan-3-yloxy)benzoic acid followed by bromination. The reaction conditions are optimized to achieve high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(oxetan-3-yloxy)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in organic solvents.
Major Products Formed
Substitution Reactions: Formation of substituted benzoic acids with various functional groups.
Oxidation and Reduction Reactions: Formation of carboxylates or alcohols.
Coupling Reactions: Formation of biaryl compounds or other complex organic molecules.
Applications De Recherche Scientifique
3-Bromo-5-(oxetan-3-yloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(oxetan-3-yloxy)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and oxetane ring contribute to its binding affinity and specificity. The compound may inhibit enzymatic activity by forming covalent bonds with active site residues or by blocking substrate access. The exact pathways and molecular targets depend on the specific application and require further investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromobenzoic Acid: Lacks the oxetane ring, making it less versatile in certain applications.
5-(Oxetan-3-yloxy)benzoic Acid: Lacks the bromine atom, affecting its reactivity and binding properties.
3-Bromo-5-iodobenzoic Acid: Contains an additional iodine atom, which may alter its chemical behavior and applications.
Uniqueness
3-Bromo-5-(oxetan-3-yloxy)benzoic acid is unique due to the combination of the bromine atom and oxetane ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H9BrO4 |
|---|---|
Poids moléculaire |
273.08 g/mol |
Nom IUPAC |
3-bromo-5-(oxetan-3-yloxy)benzoic acid |
InChI |
InChI=1S/C10H9BrO4/c11-7-1-6(10(12)13)2-8(3-7)15-9-4-14-5-9/h1-3,9H,4-5H2,(H,12,13) |
Clé InChI |
UEEZYCCZIZEBAD-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)OC2=CC(=CC(=C2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate](/img/structure/B12074478.png)
![Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl-](/img/structure/B12074487.png)
![N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt](/img/structure/B12074493.png)


![1-[2-(3-Iodophenoxy)ethyl]piperidine](/img/structure/B12074510.png)


![3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate](/img/structure/B12074534.png)
![2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]-](/img/structure/B12074536.png)

